Methyl 3-(oxetan-3-yloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate
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Description
Methyl 3-(oxetan-3-yloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate is a useful research compound. Its molecular formula is C17H23BO6 and its molecular weight is 334.2 g/mol. The purity is usually 95%.
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Biological Activity
Chemical Structure and Properties
Methyl 3-(oxetan-3-yloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate can be characterized by its unique structural features:
- Molecular Formula : C17H25BO5
- Molecular Weight : 320.19 g/mol
- CAS Number : 1218789-57-1
The compound consists of a benzoate moiety linked to an oxetane and a dioxaborolane group, which are known for their applications in drug design and synthesis.
Antitumor Activity
Recent studies have highlighted the potential antitumor properties of compounds containing boron and oxetane functionalities. The dioxaborolane group is particularly noteworthy due to its ability to form stable complexes with biomolecules, which can enhance the therapeutic index of anticancer agents.
Case Study : A study conducted on similar dioxaborolane derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .
Antimicrobial Properties
The antimicrobial efficacy of this compound has also been investigated. Compounds with oxetane rings have shown promise against a range of bacterial strains.
Research Findings : In vitro assays revealed that methyl derivatives of oxetanes exhibited antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics .
Enzyme Inhibition
Another area of interest is the enzyme inhibition potential of this compound. The presence of boron in its structure suggests possible interactions with biological targets.
Findings : Preliminary studies indicate that the compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, derivatives containing boron have been shown to inhibit enzymes like carbonic anhydrase and urease effectively .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C17H23BO6 |
---|---|
Molecular Weight |
334.2 g/mol |
IUPAC Name |
methyl 3-(oxetan-3-yloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
InChI |
InChI=1S/C17H23BO6/c1-16(2)17(3,4)24-18(23-16)12-6-11(15(19)20-5)7-13(8-12)22-14-9-21-10-14/h6-8,14H,9-10H2,1-5H3 |
InChI Key |
SUAMCKWVONYNBA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC3COC3)C(=O)OC |
Origin of Product |
United States |
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